![molecular formula C27H35F3N4O11 B2626524 E3 Ligase Ligand-Linker Conjugates 23 TFA CAS No. 2435572-49-7](/img/structure/B2626524.png)
E3 Ligase Ligand-Linker Conjugates 23 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-Linker Conjugates 23 (TFA) is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugates 23 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs .Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugates 23 is complex, involving a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase .Chemical Reactions Analysis
E3 Ligase Ligand-Linker Conjugates 23 is part of a class of heterobifunctional compounds known as PROTACs. These compounds are involved in targeted protein degradation, a process that has proven its great therapeutic potential and usefulness as molecular biology tools .Scientific Research Applications
- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA is used as a synthetic E3 ligase ligand-linker conjugate in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ligases to degrade specific target proteins. By linking the Thalidomide-based cereblon ligand with a 3-unit PEG linker, this compound enables the efficient degradation of target proteins through induced proximity with ubiquitin ligases .
- Researchers have identified Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA as a covalent E3 ligase recruiter. When conjugated with the CDK9 inhibitor SNS-032, it potently degrades CDK9 in a ubiquitin-proteasome-dependent manner. This conjugate, known as “955,” exhibits greater potency against various tumor cells compared to SNS-032 alone .
- The compound’s role as an E3 ligase ligand-linker conjugate accelerates PROTAC discovery. Researchers use it to build PROTAC molecules, which can selectively degrade disease-associated proteins. By exploiting the ubiquitin-dependent proteolysis system, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA contributes to drug development efforts .
- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA has been investigated alongside other E3 ligase ligands. These studies aim to discover new ligands that can effectively recruit E3 ligases for targeted protein degradation. The compound’s potential extends beyond CDK9, making it relevant for broader E3 ligase-based approaches .
- The salt form of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA typically exhibits better water solubility and stability than the free form. This property enhances its suitability for biological studies and potential therapeutic applications .
Proteolysis Targeting Chimeras (PROTACs)
CDK9 Degradation
Drug Discovery and Development
Exploring Different E3 Ubiquitin Ligases
Enhancing Water Solubility and Stability
Future Directions
The field of E3 ligase ligand-linker conjugates, including E3 Ligase Ligand-Linker Conjugates 23, has grown substantially in recent years, mainly due to advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
properties
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMWZARPGGRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E3 Ligase Ligand-Linker Conjugates 23 TFA |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.